2,3,4-Trimethylpyridine
Overview
Description
2,3,4-Trimethylpyridine is an organic compound with the molecular formula C₈H₁₁N. It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 4th positions of the pyridine ring.
Mechanism of Action
Target of Action
It is known that trimethylpyridines, in general, have chemical properties similar to pyridine . Therefore, they may interact with similar biological targets as pyridine, which includes various enzymes and receptors in the body.
Mode of Action
One study suggests that trimethylpyridines can undergo copper-mediated stepwise oxidation to form pyridinecarboxylates . This process involves the oxidation of the methyl groups on the pyridine ring by nitrate in an acidic aqueous solution . The selectivity of this reaction might be due to the different electronic distribution resulting from the asymmetric substitution on the aromatic ring and steric hindrance between two neighboring methyl groups .
Biochemical Pathways
It’s known that trimethylpyridines can be oxidized to form pyridinecarboxylates . These pyridinecarboxylates could potentially affect various biochemical pathways, depending on their specific structures and properties.
Result of Action
The oxidation of trimethylpyridines to form pyridinecarboxylates could potentially lead to various molecular and cellular effects, depending on the specific structures and properties of the resulting pyridinecarboxylates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trimethylpyridine. For instance, the copper-mediated oxidation of trimethylpyridines to form pyridinecarboxylates occurs in an acidic aqueous solution . Therefore, the pH of the environment could potentially influence the action and efficacy of this compound. Additionally, factors such as temperature and the presence of other chemicals could also influence its stability and action.
Biochemical Analysis
Biochemical Properties
It is known that the presence of methyl groups may influence its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may interact with biomolecules, potentially influencing enzyme activity and gene expression
Subcellular Localization
Studies investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of acetaldehyde with ammonia and ethyl acetoacetate in the presence of a catalyst. This method is analogous to the Hantzsch dihydropyridine synthesis .
Industrial Production Methods
In industrial settings, this compound is often produced by the alkylation of pyridine with methanol or methyl chloride under high temperature and pressure conditions. The reaction typically requires a catalyst, such as aluminum chloride or other Lewis acids, to facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
Oxidation: Collidinic acid (trimethylpyridinecarboxylic acid).
Reduction: Trimethylpiperidine.
Substitution: Halogenated or nitrated trimethylpyridine derivatives.
Scientific Research Applications
2,3,4-Trimethylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,4-Trimethylpyridine is part of the trimethylpyridine family, which includes several isomers:
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Each isomer has unique chemical properties and reactivity due to the different positions of the methyl groups on the pyridine ring. For example, 2,4,6-Trimethylpyridine is known for its use in dehydrohalogenation reactions, while 2,3,5-Trimethylpyridine is used in the synthesis of specific pharmaceuticals .
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,3,4-trimethylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-5-9-8(3)7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRXXXSABQWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176869 | |
Record name | 2,3,4-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-29-6 | |
Record name | 2,3,4-Trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2233-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRIMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P8M59GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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